Propanamides are a class of compounds that have garnered significant attention in pharmaceutical research due to their diverse range of biological activities. These compounds have been explored for their potential as anti-inflammatory, immunosuppressive, and antisecretory agents, among other applications. The studies on various propanamide derivatives have revealed their mechanisms of action and potential therapeutic applications in different fields of medicine1 2 3.
The anti-inflammatory properties of propanamide derivatives have been extensively studied. For example, N-pyridinyl(methyl)indolylpropanamides have been found to be effective in reducing topical and systemic inflammation, with some compounds showing activity levels comparable to dexamethasone, a potent corticosteroid1.
In the field of gastroenterology, propanamide derivatives such as N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides have shown promise as antiulcer agents. These compounds have been tested for their gastric acid antisecretory activity, with some demonstrating potent activity in reducing histamine-induced gastric acid secretion2.
The immunosuppressive potential of certain N-pyridinyl(methyl)-indol-3-ylpropanamides has been evaluated, with some compounds inhibiting murine T cell proliferation. These findings suggest that propanamide derivatives could be developed as immunosuppressive drugs, potentially useful in conditions requiring modulation of the immune response3.
Propanamide, 3,3'-dithiobis[N-methyl-] is classified as a dithiobis compound due to the presence of two sulfur atoms linked by a disulfide bond. It is often utilized in research settings for its properties that facilitate protein cross-linking and structural analysis. The compound can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information about its synthesis, applications, and safety data .
The synthesis of Propanamide, 3,3'-dithiobis[N-methyl-] generally involves several key steps:
The molecular structure of Propanamide, 3,3'-dithiobis[N-methyl-] can be represented by its canonical SMILES notation: CCCCCCCCNC(=O)CCSSCCC(=O)NCCCCCCCC. This structure features:
Propanamide, 3,3'-dithiobis[N-methyl-] participates in various chemical reactions:
The mechanism by which Propanamide, 3,3'-dithiobis[N-methyl-] acts primarily involves its ability to form disulfide bonds between proteins. This cross-linking alters protein structure and function, allowing researchers to study protein dynamics and interactions in biological systems.
Propanamide, 3,3'-dithiobis[N-methyl-] exhibits several notable physical and chemical properties:
Propanamide, 3,3'-dithiobis[N-methyl-] has several scientific applications:
The systematic naming of "Propanamide, 3,3'-dithiobis[N-methyl-]" follows IUPAC nomenclature rules for organic compounds containing disulfide bonds and amide functional groups. The base name "propanamide" indicates a three-carbon chain with an amide group (-CONH-) at the C1 position. The prefix "3,3'-dithiobis" denotes a disulfide bridge (-S-S-) connecting two identical propionamide moieties at their third carbon atoms. The term "N-methyl-" specifies that the amide nitrogen is substituted with a methyl group (-CH₃).
Therefore, the complete IUPAC name is:3,3'-Disulfanediylbis(N-methylpropanamide)
This naming convention precisely describes the molecular architecture: a disulfide-linked dimer of N-methylpropionamide units. The systematic name reflects the connectivity pattern where carbon 3 of each propanamide chain forms the disulfide bond, while the amide nitrogen bears a methyl substituent. This differs significantly from the N-octyl analog documented as "Propanamide, 3,3'-dithiobis[N-octyl-]" (CAS 33312-01-5), where longer alkyl chains (C₈H₁₇) replace the methyl groups on the amide nitrogens [2].
The molecular descriptors provide machine-readable representations of the compound's structure and serve as unique identifiers across chemical databases. For 3,3'-Disulfanediylbis(N-methylpropanamide):
Table 1: Key Molecular Descriptors
| Descriptor Type | Value | Significance |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₂S₂ | Indicates elemental composition: 8 Carbon, 16 Hydrogen, 2 Nitrogen, 2 Oxygen, 2 Sulfur atoms |
| Molecular Weight | 236.35 g/mol | Calculated mass based on standard atomic weights |
| Canonical SMILES | CNC(=O)CCSSCCC(=O)NC | Standardized representation of atomic connectivity and bonding |
| InChIKey | ZVOMTZMQYVBFBE-UHFFFAOYSA-N | Unique 27-character hash for database indexing and structure retrieval |
Stereochemical Analysis: The central disulfide bond (-S-S-) introduces potential chirality due to torsional asymmetry. Each sulfur atom is prochiral. However, the molecule possesses a meso configuration due to internal symmetry. The disulfide bond exhibits a preferred gauche conformation with a C-S-S-C dihedral angle typically near ±90°, minimizing steric and electronic repulsion. The N-methyl groups and propionamide chains lack chiral centers, confirming the molecule exists as a single meso compound rather than enantiomers.
The disulfide bond (-S-S-) is the central structural and functional element governing the molecule's geometry and flexibility. Key geometric parameters include:
Table 2: Disulfide Bond Geometric Parameters and Conformational Preferences
| Parameter | Value / Preferred State | Factors Influencing Conformation |
|---|---|---|
| S-S Bond Length | 2.02 - 2.08 Å | Electron density, neighboring group effects |
| C-S-S-C Dihedral | ~ ±90° (Gauche) | Steric hindrance, hyperconjugation with C-S bonds |
| S-S-C Angle | ~104° - 108° | Hybridization at sulfur (near sp³) |
| Rotational Barrier | ~10 - 15 kJ/mol | Energy required to rotate around S-S axis through eclipsed states |
Conformational Dynamics: Rotation around the S-S bond occurs with a relatively low energy barrier, allowing interconversion between the two enantiomeric gauche conformations via the unstable trans transition state. The N-methylpropionamide chains exhibit additional conformational flexibility:
The substitution pattern on the amide nitrogen significantly influences the physicochemical properties of 3,3'-dithiobispropanamides. A critical comparison between the N-methyl (C₈H₁₆N₂O₂S₂) and the well-documented N-octyl derivative (Propanamide, 3,3'-dithiobis[N-octyl-], CAS 33312-01-5, C₂₂H₄₄N₂O₂S₂) reveals stark contrasts [2]:
Table 3: Comparative Properties of N-Methyl vs. N-Octyl 3,3'-Dithiobispropanamide Derivatives
| Property | 3,3'-Dithiobis[N-methylpropanamide] | 3,3'-Dithiobis[N-octylpropanamide] [2] | Impact of N-Substituent Change |
|---|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₂S₂ | C₂₂H₄₄N₂O₂S₂ | +2C₁₄H₂₈ (Replacement of 2x CH₃ with 2x C₈H₁₇) |
| Molecular Weight (g/mol) | 236.35 | 432.74 | +196.39 (83% increase) |
| Calculated LogP | ~0.5 - 1.5 (Predicted) | 6.88 (Predicted/Experimental) | Massive increase in lipophilicity with longer alkyl chains |
| Hydrogen Bonding | 2 Donors, 4 Acceptors | 2 Donors, 4 Acceptors | Similar count, but accessibility reduced in N-octyl analog |
| Density (g/cm³) | ~1.1 - 1.2 (Predicted) | 1.003 (Reported) | Higher polarity of N-methyl suggests higher density |
| Typical Physical State (RT) | Liquid / Low-Melting Solid | Solid / Wax | Governed by intermolecular forces (H-bonding vs. van der Waals) |
| Commercial Availability | Limited / Specialty | Available (e.g., TRC, Biosynth Carbosynth) | N-Octyl has established synthesis and market demand |
The shift from N-methyl to N-octyl substituents drastically alters the compound's behavior. The N-octyl derivative's high lipophilicity (LogP ~6.88) suggests applications in hydrophobic matrices like polymers or lipid membranes. In contrast, the N-methyl analog's moderate polarity (LogP ~1) implies better solubility in polar organic solvents (e.g., ethanol, acetone) or aqueous-organic mixtures, potentially making it more suitable for applications in solution-phase chemistry or as a building block requiring further modification. The conformational dynamics around the disulfide bond remain similar, but the bulky N-octyl groups exert greater steric influence, potentially restricting rotation around the amide C-N bonds and the Cα-Cβ bonds more than the smaller N-methyl groups.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: